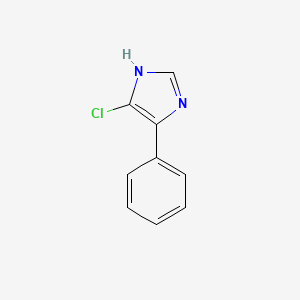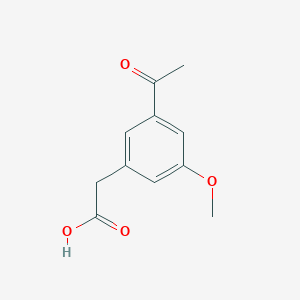
(3-Acetyl-5-methoxyphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Acetyl-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C11H12O5 It is a derivative of phenylacetic acid, characterized by the presence of an acetyl group and a methoxy group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Acetyl-5-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Acetylation: The aldehyde group of 3-methoxybenzaldehyde is converted to an acetyl group using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of Phenylacetic Acid Derivative: The acetylated product is then subjected to a reaction with chloroacetic acid in the presence of a base like sodium hydroxide to form the phenylacetic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Acetyl-5-methoxyphenyl)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(3-Acetyl-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxyacetophenone.
Reduction: Formation of 3-methoxyphenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the original compound.
科学研究应用
2-(3-Acetyl-5-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
作用机制
The mechanism of action of 2-(3-Acetyl-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups on the aromatic ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
3-Methoxyphenylacetic acid: Similar structure but lacks the acetyl group.
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid: Similar structure with an additional hydroxyl group.
2-Methoxyphenylacetic acid: Similar structure but lacks the acetyl group.
Uniqueness
2-(3-Acetyl-5-methoxyphenyl)acetic acid is unique due to the presence of both acetyl and methoxy groups on the aromatic ring
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
2-(3-acetyl-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-3-8(5-11(13)14)4-10(6-9)15-2/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI 键 |
QVMZONUIHFZSMQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=C1)CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


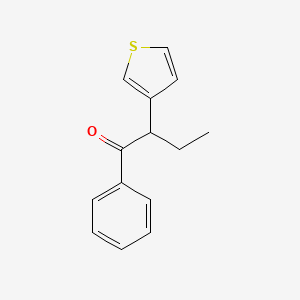
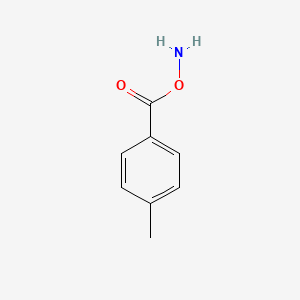



![7-(2-Bromobenzyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13119632.png)
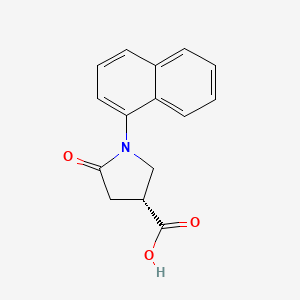
![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)

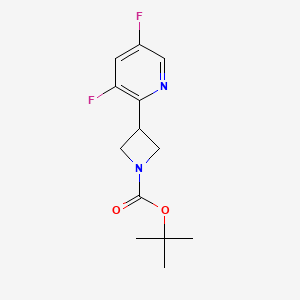
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)

